![molecular formula C25H21NO4 B6544296 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide CAS No. 929412-89-5](/img/structure/B6544296.png)

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

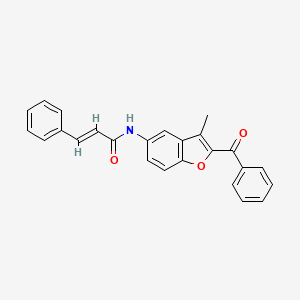

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzoyl group, a benzofuran group, and an amide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran group, for example, is a fused ring system that includes a benzene ring and a furan ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group might participate in hydrolysis reactions, while the benzoyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .科学研究应用

Antibacterial Activity

Methoxybenzoylbenzofuran derivatives have been investigated for their antibacterial potential. For instance, N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) displayed activity against Staphylococcus aureus . Researchers continue to explore its efficacy against other bacterial strains.

Noble Metal Ion Recovery

The compound has found application in noble metal ion recovery. Specifically, 2,6-bis(4-methoxybenzoyl)-diaminopyridine (L) was employed to recover noble metal ions (such as Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions using dynamic solvent extraction and static polymer membranes .

Cascade Benz Annulation

Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide has been studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, resulting in a 1,5-diketone intermediate .

Organic Inhibitors for Corrosion

Due to protonation of the sulfur atom in acidic solutions, methoxybenzoylbenzofuran derivatives have potential as organic inhibitors for corrosion activity . Their ability to protect metals from corrosion is an area of interest.

Coordination Chemistry

Aroylthioureas, including methoxybenzoylthiourea, can coordinate with metals through sulfur and oxygen atoms. Their chelation properties contribute to the formation of six-membered ring systems . Investigating their coordination behavior remains an active field.

Crystallography and Spectroscopy

Researchers have characterized methoxybenzoylbenzofuran derivatives using techniques such as elemental analysis, IR spectroscopy, and proton NMR spectroscopy . Additionally, the X-ray structure of N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) has been investigated .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-7-4-5-10-20(15)25(28)26-18-11-12-22-21(14-18)16(2)24(30-22)23(27)17-8-6-9-19(13-17)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQXXKRCBGYQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544224.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544225.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544229.png)

![4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544230.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544235.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544259.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544268.png)

![2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544278.png)

![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544282.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B6544304.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544306.png)

![4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544314.png)